Computed LogP: 4‑Methyl Substitution Increases Lipophilicity by 0.1 Log Units vs. the Des‑Methyl Analog
The calculated partition coefficient (XLogP3‑AA) of 2‑(4‑methyl‑1H‑pyrazol‑1‑yl)phenol is 1.9, compared with 1.8 for the direct des‑methyl analog 2‑(1H‑pyrazol‑1‑yl)phenol, both computed via the same PubChem XLogP3 algorithm [1][2]. The increment of +0.1 log units reflects the hydrophobic contribution of the 4‑methyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.9 |
| Comparator Or Baseline | 2‑(1H‑pyrazol‑1‑yl)phenol: XLogP3 = 1.8 |
| Quantified Difference | +0.1 log units |
| Conditions | PubChem XLogP3 3.0 algorithm (same software version and parameter set for both compounds) |
Why This Matters
A measurable, albeit modest, increase in lipophilicity can influence membrane permeability and solubility in early‑stage drug‑discovery screening, making the methylated scaffold a more attractive starting point when higher logP is desired without introducing additional rotatable bonds.
- [1] PubChem. 2-(4-methyl-1H-pyrazol-1-yl)phenol, CID 64435435. https://pubchem.ncbi.nlm.nih.gov/compound/64435435 (accessed 2026-05-05). View Source
- [2] PubChem. 2-(1H-pyrazol-1-yl)phenol, CID 15568328. https://pubchem.ncbi.nlm.nih.gov/compound/15568328 (accessed 2026-05-05). View Source
